molecular formula C24H30N4O6 B11940980 N,N'-Bis(carbobenzyloxy)-L-lysylglycinamide CAS No. 157999-77-4

N,N'-Bis(carbobenzyloxy)-L-lysylglycinamide

Cat. No.: B11940980
CAS No.: 157999-77-4
M. Wt: 470.5 g/mol
InChI Key: GLYDXQWFLWDSOL-UHFFFAOYSA-N
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Description

N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide is a synthetic compound often used in peptide synthesis and biochemical research. It is characterized by the presence of two carbobenzyloxy (Cbz) protecting groups attached to the lysine residue, which helps in stabilizing the molecule during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide typically involves the protection of the amino groups of lysine with carbobenzyloxy groups, followed by the coupling of the protected lysine with glycinamide. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production methods for N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives and extended peptide chains, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide primarily involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy groups protect the amino groups of lysine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further coupling reactions to form peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide is unique due to its specific combination of lysine and glycine residues, which makes it particularly useful in the synthesis of peptides that require these specific amino acids. Its dual carbobenzyloxy protection also provides stability during various chemical reactions, making it a valuable tool in peptide synthesis .

Properties

CAS No.

157999-77-4

Molecular Formula

C24H30N4O6

Molecular Weight

470.5 g/mol

IUPAC Name

benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamate

InChI

InChI=1S/C24H30N4O6/c25-21(29)15-27-22(30)20(28-24(32)34-17-19-11-5-2-6-12-19)13-7-8-14-26-23(31)33-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H2,25,29)(H,26,31)(H,27,30)(H,28,32)

InChI Key

GLYDXQWFLWDSOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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